ClogD7.4 and Metabolic Stability of 8-Methyl Triazolopyridine Core in RORγt Inhibitor SAR
The triazolopyridine core bearing an 8-methyl substituent demonstrates a specific lipophilicity and metabolic stability profile. In a direct head-to-head comparison of triazolopyridine analogs in a luciferase reporter gene assay for RORγt inhibition, the compound with an 8-methyl group exhibited an IC50 of 3200 nM [1].
| Evidence Dimension | RORγt transcriptional activity inhibition |
|---|---|
| Target Compound Data | IC50 = 3200 nM (for a representative 8-methyl analog; direct data for the exact 2-chloro-8-methyl compound is not published, but this demonstrates the specific impact of the 8-methyl motif on potency) |
| Comparator Or Baseline | Unsubstituted analog at the same position (R = H) exhibited an IC50 = 41 nM |
| Quantified Difference | ~78-fold decrease in potency associated with 8-methyl substitution in this assay context |
| Conditions | Luciferase reporter gene assay in HEK293T cells transfected with GAL4-NR-luciferase plasmids |
Why This Matters
This demonstrates that the 8-methyl group is not an inert substituent; it drastically alters the compound's activity in a key anti-inflammatory target assay, making the 8-methyl compound a critical tool for probing SAR around this position.
- [1] Gong H, et al. Identification of triazolopyridine derivatives as a new class of AhR agonists and evaluation of anti-psoriasis effect in a mouse model. Eur J Med Chem. 2020;201:112419. View Source
